Z-D-VAL-OSU
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Overview
Description
®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound is a derivative of pyrrolidine and features a benzyloxycarbonyl-protected amino group, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This is usually achieved through a reaction with benzyl chloroformate in the presence of a base.
Coupling with the Butanoate Moiety: The final step involves coupling the protected amino group with the butanoate moiety under suitable conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to hydroxyl groups.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthesis.
Biology
The compound’s derivatives are studied for their potential biological activities. For instance, modifications to the pyrrolidine ring can lead to compounds with antimicrobial or anticancer properties.
Medicine
In medicine, this compound serves as a building block for the synthesis of pharmaceuticals
Industry
Industrially, the compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic or enzymatic conditions, revealing the free amino group. This free amino group can then participate in various biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
®-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: A similar compound with a different substitution pattern on the butanoate moiety.
®-Benzyl (2-amino-1-phenylethyl)carbamate: Another compound featuring a benzyloxycarbonyl-protected amino group but with a different core structure.
Uniqueness
What sets ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate apart is its combination of the pyrrolidine ring and the benzyloxycarbonyl-protected amino group. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-11(2)15(16(22)25-19-13(20)8-9-14(19)21)18-17(23)24-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,23)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAOBGXYLNLLJE-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357447 |
Source
|
Record name | Z-D-VAL-OSU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4467-55-4 |
Source
|
Record name | Z-D-VAL-OSU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.